4-Bromo-3-methylanisole

Catalog No.
S663478
CAS No.
27060-75-9
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methylanisole

CAS Number

27060-75-9

Product Name

4-Bromo-3-methylanisole

IUPAC Name

1-bromo-4-methoxy-2-methylbenzene

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3

InChI Key

BLZNSXFQRKVFRP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)OC)Br

The exact mass of the compound 1-Bromo-4-methoxy-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-methylanisole (CAS 27060-75-9), systematically known as 1-bromo-4-methoxy-2-methylbenzene, is a highly versatile halogenated aromatic building block characterized by its 1,2,4-substitution pattern. Featuring both an electron-donating methoxy group and a strategically positioned ortho-methyl group relative to the bromine atom, this compound offers a precisely tuned steric and electronic environment for transition-metal-catalyzed cross-coupling [1]. As a liquid at standard room temperature with a boiling point of 111–112 °C at 15 mmHg, it is highly amenable to continuous flow manufacturing and automated liquid dispensing . Its primary procurement value lies in its role as an optimized electrophile for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and direct hydroxylations, where its specific substitution pattern prevents common side reactions observed in less substituted analogs.

Attempting to substitute 4-bromo-3-methylanisole with the simpler, more common 4-bromoanisole often results in catastrophic yield losses during scale-up, particularly in amination reactions with primary aliphatic amines [1]. The absence of the ortho-methyl group in generic analogs leaves the catalytic intermediate vulnerable to competitive β-hydride elimination, leading to extensive dehalogenation and complex product mixtures that are difficult to purify. Conversely, over-substituting the ring (e.g., using di-ortho bromides) completely shuts down reactivity with bulky cross-coupling partners due to excessive steric hindrance [2]. Procuring the exact 4-bromo-3-methylanisole structure is therefore mandatory for buyers seeking the optimal balance: sufficient steric bulk to suppress undesired reduction pathways, while maintaining high oxidative addition reactivity for complex API and ligand synthesis.

Suppression of Dehalogenation in Pd-Catalyzed Amination

In palladium-catalyzed amination reactions with primary aliphatic amines, the steric profile of the aryl bromide dictates the reaction pathway. Research demonstrates that unhindered 4-bromoanisole undergoes severe competitive dehalogenation when reacted with n-hexylamine, yielding a 1:1 mixture of the desired amine and dehalogenated anisole (capping at 26% overall conversion) [1]. In stark contrast, 4-bromo-3-methylanisole, under identical Pd/BINAP catalytic conditions, drives the reaction to completion in just 6 hours, delivering the target amine in 95% yield [1]. The ortho-methyl group effectively sterically suppresses the undesired reduction pathway.

Evidence DimensionTarget amine yield and conversion efficiency in Pd-catalyzed amination with n-hexylamine
Target Compound Data95% yield (complete conversion in 6 hours)
Comparator Or Baseline4-Bromoanisole (26% conversion, resulting in a 1:1 mixture of product and dehalogenated byproduct)
Quantified Difference+69% absolute increase in conversion and near-total elimination of dehalogenation byproducts
Conditions0.5 mol % Pd/BINAP catalyst, NaO-t-Bu, n-hexylamine

Buyers scaling up secondary amine synthesis must procure the 3-methylated analog to prevent massive yield losses and costly purification steps associated with dehalogenated byproducts.

Direct Hydroxylation Efficiency for Phenol Precursor Workflows

When synthesizing functionalized phenols, direct hydroxylation of aryl halides circumvents the need for multi-step, unstable organoboron intermediates. Using a palladacycle precatalyst, 4-bromo-3-methylanisole undergoes highly efficient C-Br cleavage to yield the corresponding phenol in 98% yield [1]. This outperforms more heavily oxygenated analogs such as 5-bromo-1,2,3-trimethoxybenzene, which only achieved an 84% yield under identical conditions [1]. The specific electronic activation provided by the para-methoxy and meta-methyl groups facilitates rapid oxidative addition and reductive elimination, making this compound an exceptionally efficient precursor.

Evidence DimensionYield of corresponding phenol via direct Pd-catalyzed hydroxylation
Target Compound Data98% 1H NMR yield
Comparator Or Baseline5-Bromo-1,2,3-trimethoxybenzene (84% yield)
Quantified Difference14% higher yield in direct C-Br to C-OH conversion
Conditions0.25 mmol ArX, palladacycle precatalyst, hydroxide source

Procuring this specific halide allows chemists to bypass unstable boronic acid intermediates, streamlining the synthesis of complex phenols with near-quantitative yields.

Steric Tolerance in Bulky Cross-Coupling Reactions

While the ortho-methyl group of 4-bromo-3-methylanisole provides necessary steric protection to prevent side reactions, it does not excessively hinder cross-coupling with extremely bulky partners. In Buchwald-Hartwig aminations using the conformationally flexible TNpP ligand, 4-bromo-3-methylanisole successfully couples with 2,6-diisopropylaniline to deliver the highly hindered diarylamine in 83% yield [1]. This demonstrates that the compound maintains high reactivity even when paired with sterically demanding anilines, unlike di-ortho substituted benzenes (e.g., 2-bromo-m-xylene) which often fail to convert entirely under similar bulky coupling conditions [1].

Evidence DimensionCross-coupling yield with highly sterically hindered amines (2,6-diisopropylaniline)
Target Compound Data83% yield of the corresponding diarylamine
Comparator Or BaselineDi-ortho substituted analogs (e.g., 2-bromo-m-xylene) which show 0% conversion
Quantified DifferenceMaintains >80% yield despite ortho-substitution, whereas di-ortho substitution completely inhibits the reaction
Conditions0.5 mol % Pd2(dba)3, 1.0 mol % TNpP ligand, 80 °C

For materials science and catalyst design requiring bulky diarylamine frameworks, this compound offers the ideal balance of steric protection and cross-coupling reactivity.

Precursor for Advanced Diarylamine Ligands

Due to its high efficiency in Buchwald-Hartwig aminations and its ability to suppress dehalogenation, 4-bromo-3-methylanisole is the optimal starting material for synthesizing unsymmetrical, sterically demanding diarylamines used as ligands in transition-metal catalysis [1].

Direct Synthesis of Substituted Phenols

Its near-quantitative conversion in direct Pd-catalyzed hydroxylation makes it an excellent procurement choice for workflows requiring 4-methoxy-2-methylphenol derivatives, bypassing the need for expensive or unstable organoboron reagents [2].

Building Block for Pharmaceutical Intermediates

The unique 1,2,4-substitution pattern provides a precisely tuned electronic environment for sequential functionalization, making it highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs) where regiocontrol during late-stage coupling is paramount [1].

XLogP3

2.6

UNII

OKR329132J

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27060-75-9

Wikipedia

1-bromo-4-methoxy-2-methylbenzene

General Manufacturing Information

Benzene, 1-bromo-4-methoxy-2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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